molecular formula C11H9N9 B11082206 (Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine

(Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine

Cat. No.: B11082206
M. Wt: 267.25 g/mol
InChI Key: XGVWPMUGGZYFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE: is a complex heterocyclic compound that features a benzotriazole moiety linked to a tetrazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE is unique due to its combination of benzotriazole and tetrazolopyridazine moieties, which confer distinct electronic and steric properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C11H9N9

Molecular Weight

267.25 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C11H9N9/c1-2-4-9-8(3-1)13-17-19(9)7-12-10-5-6-11-14-16-18-20(11)15-10/h1-6H,7H2,(H,12,15)

InChI Key

XGVWPMUGGZYFBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.